3-(5-Bromo-2-methoxyphenyl)propanoic acid
CAS No.: 82547-30-6
Cat. No.: VC2474149
Molecular Formula: C10H11BrO3
Molecular Weight: 259.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82547-30-6 |
|---|---|
| Molecular Formula | C10H11BrO3 |
| Molecular Weight | 259.1 g/mol |
| IUPAC Name | 3-(5-bromo-2-methoxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C10H11BrO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) |
| Standard InChI Key | RCLIOLQUIYTUPY-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Br)CCC(=O)O |
| Canonical SMILES | COC1=C(C=C(C=C1)Br)CCC(=O)O |
Introduction
Chemical Identity and Nomenclature
3-(5-Bromo-2-methoxyphenyl)propanoic acid is identified by specific chemical designations and alternative names in scientific literature. This compound features a propanoic acid chain attached to a benzene ring that has both bromine and methoxy substituents. The systematic positioning of these functional groups contributes to its unique chemical behavior and potential applications in synthetic organic chemistry.
Identification Parameters
The compound is precisely identified through several standardized chemical identifiers. Its CAS Registry Number is 82547-30-6, which serves as a unique numerical identifier assigned by the Chemical Abstracts Service . The molecular formula is C10H11BrO3, representing its atomic composition of 10 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms . The molecular weight of the compound is 259.10 g/mol, which reflects its relative mass compared to other chemical entities .
Synonyms and Alternative Nomenclature
The compound is recognized by several synonyms in chemical databases and literature, which include:
-
3-(5-Bromo-2-methoxyphenyl)propanoic acid
-
5-Bromo-2-methoxyphenylpropanoic acid
-
Benzenepropanoic acid, 5-bromo-2-methoxy-
-
3-(5-Bromo-2-methoxy-phenyl)-propionic acid
This variety of names reflects different nomenclature systems and conventions used in chemical literature and databases, all referring to the same molecular structure.
Physical and Chemical Properties
The physical and chemical properties of 3-(5-Bromo-2-methoxyphenyl)propanoic acid determine its behavior in various chemical environments and applications. These properties provide essential information for researchers and chemists working with this compound.
Thermodynamic Properties
The melting point of 3-(5-Bromo-2-methoxyphenyl)propanoic acid ranges from 114-116°C, indicating its solid-state stability at ambient conditions . This relatively high melting point is characteristic of organic acids with aromatic rings and suggests significant intermolecular forces, likely including hydrogen bonding through the carboxylic acid group and π-π interactions between aromatic rings.
Chemical Structure Features
This compound contains several key functional groups that influence its chemical behavior:
-
A carboxylic acid group (-COOH) that contributes acidity and potential for derivatization
-
A methoxy group (-OCH3) that serves as an electron-donating substituent
-
A bromine atom that acts as an electron-withdrawing group and provides a site for further chemical modifications through various coupling reactions
-
A three-carbon propanoic acid chain that links the aromatic ring to the carboxylic acid functionality
The presence of both electron-donating (methoxy) and electron-withdrawing (bromine) groups on the aromatic ring creates an interesting electronic distribution that may influence reactivity patterns.
Comparison with Related Compounds
Table 1: Comparison of 3-(5-Bromo-2-methoxyphenyl)propanoic acid with a structurally related compound
| Property | 3-(5-Bromo-2-methoxyphenyl)propanoic acid | 3-(2-Methoxyphenyl)propionic acid |
|---|---|---|
| CAS Number | 82547-30-6 | 6342-77-4 |
| Molecular Formula | C10H11BrO3 | C10H12O3 |
| Molecular Weight | 259.10 g/mol | 180.20 g/mol |
| Melting Point | 114-116°C | Not specified in sources |
| Bromine Substitution | Present at position 5 | Absent |
The structural difference between these compounds is the presence of a bromine atom at the 5-position of the aromatic ring in 3-(5-Bromo-2-methoxyphenyl)propanoic acid . This substitution significantly affects the molecular weight and potentially alters the chemical reactivity, particularly for reactions involving the aromatic ring.
Structural Relationships and Chemical Family
3-(5-Bromo-2-methoxyphenyl)propanoic acid belongs to several chemical families that share structural similarities and potentially related chemical behaviors.
Position Isomers and Related Derivatives
The search results also reference another positional isomer: 3-(2-bromo-5-methoxyphenyl)propanoic acid . This compound differs from our target molecule in the relative positions of the bromine and methoxy substituents on the aromatic ring. Such positional isomers often exhibit different physical properties and chemical reactivities due to the altered electronic distribution in the aromatic ring.
The search results also reference 3-(2-Methoxyphenyl)propionic acid (CAS: 6342-77-4), which lacks the bromine substituent but maintains the same core structure . Comparison between these related compounds could provide insights into the effects of halogenation on physical properties and chemical behavior.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume